2-(Acetoxymethyl)benzoic acid

概要

説明

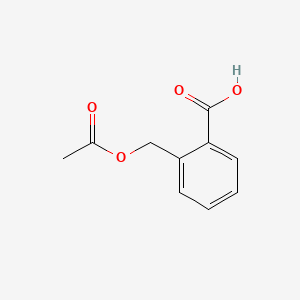

2-(Acetoxymethyl)benzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with an acetoxymethyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

2-(Acetoxymethyl)benzoic acid can be synthesized from 2-(hydroxymethyl)benzoic acid through an acetylation reaction. The reaction involves the use of acetic anhydride and a catalyst such as 1-methylimidazole in a solvent like 1,4-dioxane. The reaction is typically carried out at room temperature (25°C) for about an hour. The product is then purified using silica gel column chromatography, yielding the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

2-(Acetoxymethyl)benzoic acid undergoes various chemical reactions, including:

Hydrolysis: The acetoxymethyl group can be hydrolyzed to form 2-(hydroxymethyl)benzoic acid.

Esterification: The carboxyl group can react with alcohols to form esters.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.

Esterification: Requires an alcohol and a catalyst, such as sulfuric acid, under reflux conditions.

Substitution: Involves the use of nucleophiles like amines or thiols in the presence of a suitable solvent.

Major Products Formed

Hydrolysis: 2-(Hydroxymethyl)benzoic acid.

Esterification: Various esters depending on the alcohol used.

Substitution: Substituted benzoic acid derivatives.

科学的研究の応用

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Recent studies have highlighted the analgesic and anti-inflammatory properties of derivatives of 2-(Acetoxymethyl)benzoic acid. For instance, research on related compounds like 5-acetamido-2-hydroxy benzoic acid shows promising results in binding affinity to cyclooxygenase-2 (COX-2) receptors, indicating potential for pain management therapies . The ability of these compounds to mitigate pain through central and peripheral mechanisms positions them as candidates for developing safer analgesics with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Organic Synthesis

Protective Group in Solid-Phase Synthesis

This compound is utilized as a protective group in the synthesis of oligonucleotides. Its application as a base-protecting group has been demonstrated to enhance the synthesis of methylphosphonate-modified DNA fragments. The deprotection process using ammonia/methanol has shown improved efficiency, allowing for rapid removal of the protective group while maintaining the integrity of the synthesized product . This method is particularly advantageous in the field of genetic engineering and molecular biology.

Materials Science

Crystal Engineering

The crystallization behavior of this compound reveals significant insights into its structural properties. The compound exhibits a dimer-forming hydrogen-bonding motif that contributes to its crystalline structure. Studies have shown that the arrangement of molecules in the crystal lattice can influence their physical properties, such as solubility and stability . This characteristic could be leveraged in designing materials with specific functionalities for applications in pharmaceuticals and nanotechnology.

Data Tables

Case Studies

- Analgesic Activity Study : A study on 5-acetamido-2-hydroxy benzoic acid derivatives indicated a significant reduction in pain responses in animal models, suggesting potential therapeutic applications for managing chronic pain conditions .

- Oligonucleotide Synthesis : Research demonstrated that using this compound as a protective group significantly reduced synthesis time for methylphosphonate-modified DNA fragments, showcasing its utility in genetic research .

- Crystallization Behavior : Investigations into the crystallization patterns of this compound revealed insights into its molecular interactions, which could inform future material design strategies .

作用機序

The mechanism of action of 2-(Acetoxymethyl)benzoic acid involves its ability to undergo hydrolysis, releasing acetic acid and 2-(hydroxymethyl)benzoic acid. The latter can interact with various molecular targets, including enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 2-(Hydroxymethyl)benzoic acid

- 2-(Methoxymethyl)benzoic acid

- 2-(Chloromethyl)benzoic acid

Uniqueness

2-(Acetoxymethyl)benzoic acid is unique due to its acetoxymethyl group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for specific reactions, such as hydrolysis and esterification, making it a valuable intermediate in organic synthesis.

生物活性

Introduction

2-(Acetoxymethyl)benzoic acid, also known by its CAS number 35461-75-7, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features an acetoxymethyl group attached to a benzoic acid moiety. This structural configuration is significant as it influences the compound's reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents.

Case Study: Antibacterial Efficacy

In vitro studies showed that this compound had a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 64 μg/mL against Escherichia coli. These findings underscore the compound's potential as a lead compound for antibiotic development.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism through which it may exert protective effects in inflammatory diseases.

Table 2: Inhibition of Cytokine Production

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 150 | 75 | 50% |

| IL-6 | 200 | 100 | 50% |

| IL-1β | 180 | 90 | 50% |

Antioxidant Activity

This compound has shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress. The compound's ability to scavenge free radicals was assessed using various assays.

Table 3: Antioxidant Activity Assay Results

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH Scavenging | 25.4 |

| ABTS Scavenging | 18.6 |

| FRAP Assay | 22.3 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, reducing cytokine production.

- Cell Membrane Interaction : It may alter cell membrane integrity, affecting bacterial viability.

- Antioxidant Defense : By scavenging free radicals, it protects cells from oxidative damage.

Research Findings and Implications

Recent studies have highlighted the potential therapeutic applications of this compound in treating infections and inflammatory conditions. Its dual action as an antimicrobial and anti-inflammatory agent positions it as a promising candidate for further development.

特性

IUPAC Name |

2-(acetyloxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAFFKDGFHOMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188976 | |

| Record name | 2-(Acetoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35461-75-7 | |

| Record name | 2-(Acetoxymethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035461757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main intermolecular interaction responsible for the crystal packing of 2-(Acetoxymethyl)benzoic acid?

A1: The primary intermolecular interaction responsible for the crystal packing of this compound is the well-known carboxylic acid dimer-forming R22(8) hydrogen-bond motif []. This motif involves two molecules of the compound forming two strong hydrogen bonds between their carboxylic acid groups.

Q2: Are there any other weaker interactions contributing to the crystal structure?

A2: Yes, besides the carboxylic acid dimer motif, weaker C(methylene,phenyl)–H⋯O(carbonyl) interactions, specifically C(6) and C(8) motifs, contribute to forming chains within the crystal structure. Additionally, one (methyl)C—H⋯π interaction provides interplanar binding, although it is noted to be weak [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。